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Compound of Interest

Compound Name: N-Nornuciferine

Cat. No.: B1157965

An In-depth Technical Guide to N-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid naturally occurring in the leaves of the sacred lotus
(Nelumbo nucifera). As one of the primary bioactive constituents of this plant, which has a long
history in traditional medicine, N-Nornuciferine has garnered significant interest within the
scientific community. This technical guide provides a comprehensive overview of N-
Nornuciferine, consolidating key data on its physicochemical properties, synthesis,
pharmacology, and potential mechanisms of action. The information presented herein is
intended to serve as a valuable resource for researchers and professionals engaged in natural
product chemistry, pharmacology, and drug development.

Physicochemical Properties

N-Nornuciferine is characterized by the following molecular and physical properties:
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Property Value Reference
CAS Number 4846-19-9 [1112]
Molecular Formula C18H19NO2 [1][2]
Molecular Weight 281.35 g/mol [11[2]

(6aR)-1,2-dimethoxy-5,6,6a,7-
IUPAC Name tetrahydro-4H- [1][2]

dibenzo[de,g]quinoline

Synthesis

The total synthesis of (R)-nornuciferine, the enantiomer of N-Nornuciferine, has been
achieved, providing a viable synthetic route to this class of compounds. The general strategy
involves a multi-step process that can be adapted for the synthesis of N-Nornuciferine.[3]

A key synthetic approach involves the following sequence:

» Bischler—Napieralski Cyclization: This reaction forms the core tetrahydroisoquinoline
structure.

e Asymmetric Transfer Hydrogenation: A Ruthenium-catalyzed asymmetric transfer
hydrogenation is employed to establish the desired stereochemistry.[3]

» Palladium-Catalyzed Arylation: An intramolecular arylation reaction, catalyzed by a palladium
complex, is used to construct the aporphine ring system.[3]

This synthetic strategy offers a pathway for producing N-Nornuciferine and its analogs for
further pharmacological investigation, overcoming the limitations of natural product isolation.

Pharmacological Profile

N-Nornuciferine exhibits a distinct pharmacological profile, with notable interactions with
metabolic enzymes and neurotransmitter receptors.

Enzyme Inhibition
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N-Nornuciferine is a potent and selective inhibitor of Cytochrome P450 2D6 (CYP2D6), a
critical enzyme in the metabolism of numerous xenobiotics and therapeutic drugs. It displays
weak to no inhibitory activity against other major CYP450 isoforms.

Parameter Value Reference

Cytochrome P450 2D6
Target Enzyme

(CYP2D6)
IC50 3.76 M
Ki 2.34 M
Inhibition Type Competitive

Other CYP Isoforms (Weak/No  CYP2C19, CYP3A4, CYP2E1,
Inhibition) CYP2C9

Receptor Activity

Studies have revealed that N-Nornuciferine acts as a moderate antagonist at the dopamine
D1 receptor.[4][5] In contrast, it has been found to be inactive at the dopamine D2 receptor and
the serotonin 5-HT2A receptor.[4][5]

Receptor Activity IC50 Reference

Moderately Potent

(Specific value not

Dopamine D1 Antagonist detailed in the [41[5]
provided search
results)
Dopamine D2 Inactive - [41[5]
Serotonin 5-HT2A Inactive - [415]

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that N-Nornuciferine is rapidly absorbed
and can penetrate the blood-brain barrier, suggesting its potential for centrally-mediated

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1157965?utm_src=pdf-body
https://www.benchchem.com/product/b1157965?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34139281/
https://www.researchgate.net/publication/352425081_Discovery_of_eight_alkaloids_with_D1_and_D2_antagonist_activity_in_leaves_of_Nelumbo_nucifera_Gaertn_Using_FLIPR_assays
https://pubmed.ncbi.nlm.nih.gov/34139281/
https://www.researchgate.net/publication/352425081_Discovery_of_eight_alkaloids_with_D1_and_D2_antagonist_activity_in_leaves_of_Nelumbo_nucifera_Gaertn_Using_FLIPR_assays
https://pubmed.ncbi.nlm.nih.gov/34139281/
https://www.researchgate.net/publication/352425081_Discovery_of_eight_alkaloids_with_D1_and_D2_antagonist_activity_in_leaves_of_Nelumbo_nucifera_Gaertn_Using_FLIPR_assays
https://pubmed.ncbi.nlm.nih.gov/34139281/
https://www.researchgate.net/publication/352425081_Discovery_of_eight_alkaloids_with_D1_and_D2_antagonist_activity_in_leaves_of_Nelumbo_nucifera_Gaertn_Using_FLIPR_assays
https://pubmed.ncbi.nlm.nih.gov/34139281/
https://www.researchgate.net/publication/352425081_Discovery_of_eight_alkaloids_with_D1_and_D2_antagonist_activity_in_leaves_of_Nelumbo_nucifera_Gaertn_Using_FLIPR_assays
https://www.benchchem.com/product/b1157965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

effects.
o . Intravenous

Oral Administration . .
Parameter Administration (10 Reference

(50 mgl/kg)

mgl/kg)

Cmax 0.57 pg/mL
Tmax 1.65h
t1/2 294 h 3.84h
vd - 15.17 L/kg
Oral Bioavailability 79.91%

Signaling Pathways

While direct studies on the signaling pathways of N-Nornuciferine are limited, research on the
parent compound, nuciferine, and extracts of Nelumbo nucifera provide strong indications of its

potential mechanisms of action.

Dopamine D1 Receptor Antagonism

As a dopamine D1 receptor antagonist, N-Nornuciferine is expected to modulate downstream
signaling cascades typically activated by dopamine. This includes the regulation of adenylyl
cyclase and cyclic AMP (CAMP) production.
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Figure 1: Proposed mechanism of N-Nornuciferine at the Dopamine D1 Receptor.
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Potential Inhibition of the PISBK/IAKT/mTOR Pathway

Extracts from Nelumbo nucifera and the related alkaloid, nuciferine, have been shown to inhibit
the PISK/AKT/mTOR signaling pathway.[6][7][8][9][10] This pathway is a crucial regulator of cell
proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases,
including cancer. It is plausible that N-Nornuciferine contributes to this inhibitory activity.
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Figure 2: Proposed inhibitory effect of N-Nornuciferine on the PI3BK/AKT/mTOR pathway.

Experimental Protocols
In Vitro CYP2D6 Inhibition Assay

The following protocol is a representative method for determining the inhibitory potential of N-
Nornuciferine on CYP2D6 activity.
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Prepare Incubation Mixture:
- CYP2D6 Supersomes
- Dextromethorphan (Substrate)
- N-Nornuciferine (Inhibitor)

l

Pre-incubate at 37°C for 10 min

'

Initiate Reaction with NADPH

'

Incubate at 37°C for 30 min

l

Stop Reaction with Acetonitrile
containing Propranolol (Internal Standard)

l

Centrifuge at 15,000 x g for 10 min at 4°C

'

Analyze Supernatant by LC-MS/MS

Click to download full resolution via product page

Figure 3: Experimental workflow for the in vitro CYP2D6 inhibition assay.
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In Vivo Pharmacokinetic Study in Rats

The following outlines the general procedure for assessing the pharmacokinetic properties of
N-Nornuciferine in a rodent model.

Animal Model: Male Sprague-Dawley rats are typically used.

e Administration:

o Oral: N-Nornuciferine is administered by oral gavage.

o Intravenous: N-Nornuciferine is administered via the tail vein.

o Sample Collection: Blood samples are collected at predetermined time points post-
administration. For brain penetration studies, brain microdialysis can be employed to collect
cerebrospinal fluid.

o Sample Processing: Plasma is separated from blood samples by centrifugation.

o Bioanalysis: The concentration of N-Nornuciferine in plasma and brain dialysate is
quantified using a validated Ultra-Performance Liquid Chromatography (UPLC) method with
a suitable detector (e.g., photodiode array or mass spectrometry).

o Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using
pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, vVd, and
bioavailability.

Conclusion

N-Nornuciferine is a promising natural product with a well-defined chemical structure and
intriguing pharmacological activities. Its potent and selective inhibition of CYP2D6, coupled with
its ability to cross the blood-brain barrier and antagonize the dopamine D1 receptor, suggests a
range of potential therapeutic applications. The likely involvement of the PIBK/AKT/mTOR
signaling pathway further broadens its scope of interest. This technical guide provides a
foundational understanding of N-Nornuciferine, intended to facilitate further research and
development efforts in harnessing its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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